![molecular formula C9H14F2N4 B2508690 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine CAS No. 2319763-64-7](/img/structure/B2508690.png)
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine
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Overview
Description
The compound “1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine” contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of 1,2,3-triazoles often involves the Huisgen cycloaddition, a [3+2] cycloaddition between an azide and an alkyne . The synthesis of piperidine derivatives often involves the reaction of a primary amine with a suitable electrophile .Molecular Structure Analysis
The 1,2,3-triazole ring is aromatic and planar, contributing to the stability of the molecule . The piperidine ring is not aromatic, but it is also relatively stable due to the presence of the nitrogen atom .Chemical Reactions Analysis
1,2,3-Triazoles can participate in various reactions due to the presence of the nitrogen atoms in the ring . Piperidines can also undergo various reactions, particularly at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the 1,2,3-triazole ring may contribute to the compound’s stability and reactivity . The piperidine ring may also influence the compound’s basicity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential as a bioactive molecule . The triazole ring is known for its stability and ability to interact with various biological targets, making it a promising scaffold for drug design. Research has focused on its potential as an antimicrobial agent , leveraging the triazole’s known efficacy against bacterial and fungal pathogens .
Cancer Therapy
The unique structure of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine allows it to be explored as a chemotherapeutic agent . The difluoropiperidine moiety can enhance the compound’s ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology research .
Neuroprotective Agents
Research into neurodegenerative diseases has identified this compound as a potential neuroprotective agent . The triazole ring can interact with neural receptors and enzymes, potentially offering protection against oxidative stress and neuroinflammation. This makes it a candidate for treating conditions like Alzheimer’s and Parkinson’s diseases .
Agricultural Chemicals
In the field of agriculture, this compound is being studied for its potential use as a pesticide or herbicide . The stability and bioactivity of the triazole ring make it effective against a variety of pests and weeds. Its application could lead to the development of more efficient and environmentally friendly agricultural chemicals .
Environmental Science
Lastly, this compound is being investigated for its potential in environmental science, particularly in the development of sensors and remediation agents. The triazole ring’s ability to interact with various pollutants can be harnessed to create sensitive and selective sensors for detecting environmental contaminants.
Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl) Benzoic Acids Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl) Benzoic Acids Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles : Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl) Benzoic Acids : Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles : Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl) Benzoic Acids : Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles
Future Directions
properties
IUPAC Name |
4,4-difluoro-1-[2-(triazol-2-yl)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4/c10-9(11)1-5-14(6-2-9)7-8-15-12-3-4-13-15/h3-4H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYRCOARRAMAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine |
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